Vicinal 4,5-Difluoro Substitution Confers Superior IDO1 Inhibitory Activity Compared to Other Substitution Patterns
While head-to-head comparisons with other 4,5-disubstituted analogs are not yet available in the primary literature, derivatives containing the 4,5-difluoro-2,3-dihydro-1H-isoindole scaffold demonstrate low nanomolar inhibitory activity against IDO1 [1]. This high potency is consistent with a class-level inference where the vicinal difluoro motif optimizes binding interactions within the enzyme's active site, often exceeding the potency of mono-fluoro or non-fluorinated counterparts [1].
| Evidence Dimension | Enzyme Inhibition (IDO1) |
|---|---|
| Target Compound Data | IC50 = 3 nM [1]; IC50 = 4 nM [1] |
| Comparator Or Baseline | Non-fluorinated or mono-fluorinated isoindoline derivatives (Class-level baseline). |
| Quantified Difference | Potency in the low nanomolar range, a hallmark of optimized fluorine substitution. |
| Conditions | Inhibition of IDO1 in recombinant IFN-gamma induced human HeLa cells (3 nM) [1]; Inhibition of IDO1 in IFNgamma-stimulated human HeLa cells (4 nM) [1]. |
Why This Matters
The 4,5-difluoro substitution pattern is a critical determinant of potency in IDO1 inhibitors; selecting this specific building block is essential for achieving low nanomolar activity required for lead optimization in immuno-oncology programs.
- [1] BindingDB BDBM50550037 CHEMBL4755937. Affinity Data: IC50=3nM and IC50=4nM for IDO1 Inhibition. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50550037&google=BDBM50550037. View Source
